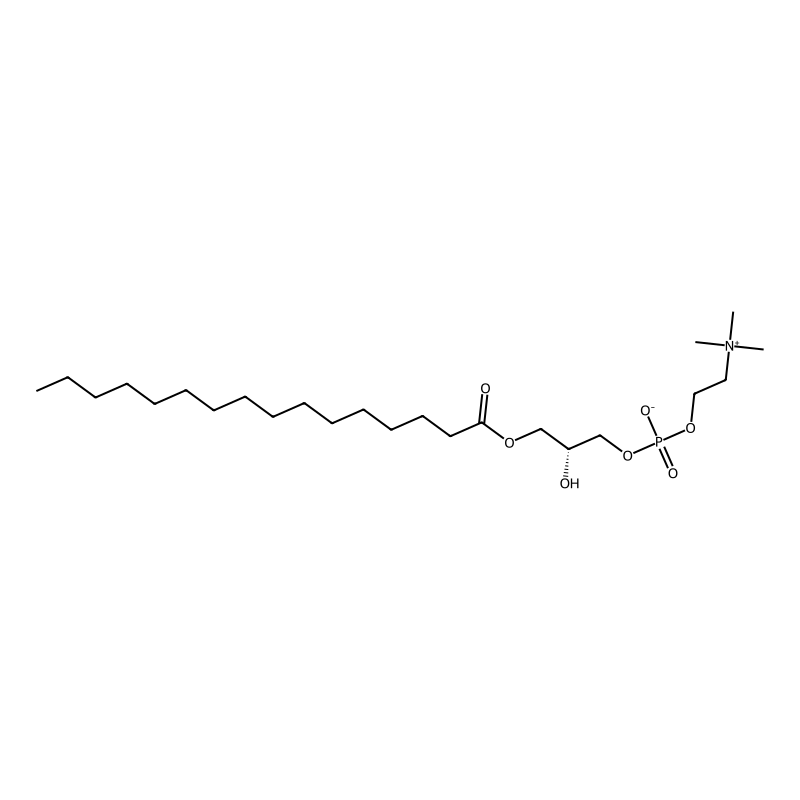

1-Palmitoyl-sn-glycero-3-phosphocholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Substrate for Lysophosphatidylcholine Acyltransferases (LPCATs)

1-LPC serves as a valuable substrate for studying and characterizing enzymes called lysophosphatidylcholine acyltransferases (LPCATs). These enzymes play a crucial role in cellular processes like membrane remodeling and phospholipid biosynthesis. By utilizing 1-LPC as a substrate in enzymatic assays, researchers can identify, differentiate, and characterize various LPCAT isoforms based on their ability to modify the molecule [2]. This information helps in understanding the specific functions of different LPCATs within cells. ()

Further Reading:

- You can find more details on LPCATs and their role in phospholipid metabolism in various scientific publications. A good starting point would be scholarly databases or scientific review articles on phospholipid biosynthesis.

While the above is the primary application of 1-LPC in research, there are ongoing investigations into its potential roles in other areas:

Other Potential Research Areas

- Studies suggest that 1-LPC might influence immune function. Research using mouse models of sepsis indicates that administration of 1-LPC can enhance neutrophil function, which contributes to bacterial clearance and improved survival [5]. However, more research is needed to understand the specific mechanisms and therapeutic potential of 1-LPC in this context. ()

1-Palmitoyl-sn-glycero-3-phosphocholine is a phospholipid that plays a crucial role in cellular membranes. It consists of a glycerol backbone esterified to palmitic acid at the first position, a phosphate group, and a choline moiety. Its molecular formula is C24H50NO7P, and it is classified as a lysophosphatidylcholine due to its structure. This compound is significant in various biological processes, including cell signaling and membrane dynamics, and serves as a metabolite in mice .

- Hydrolysis: The compound can be hydrolyzed by phospholipases, particularly phospholipase A2, leading to the release of palmitic acid and the formation of lysophosphatidylcholine .

- Oxidation: Under oxidative stress, the double bonds in the acyl chains may be oxidized, affecting membrane integrity and function .

- Transesterification: This reaction can occur with alcohols or other nucleophiles, modifying the acyl chain composition.

1-Palmitoyl-sn-glycero-3-phosphocholine exhibits various biological activities:

- Cell Membrane Structure: It contributes to the structural integrity of cell membranes, influencing fluidity and permeability.

- Signal Transduction: This compound plays a role in cell signaling pathways, particularly those involving lipid mediators.

- Metabolic Role: It serves as a substrate for further metabolism into other bioactive lipids, affecting cellular responses to stimuli.

1-Palmitoyl-sn-glycero-3-phosphocholine can be synthesized through several methods:

- Chemical Synthesis: This involves the stepwise assembly of the glycerol backbone with palmitic acid and subsequent phosphorylation followed by choline addition.

- Enzymatic Synthesis: Enzymes such as acyltransferases can catalyze the formation of this phospholipid from simpler precursors in biological systems.

- Lipid Extraction: Isolation from natural sources like egg yolk or soybeans is also common, where it is found as part of complex lipid mixtures.

1-Palmitoyl-sn-glycero-3-phosphocholine has several applications:

- Biotechnology: Used in liposome formulation for drug delivery systems due to its biocompatibility.

- Pharmaceuticals: Acts as a model compound for studying membrane interactions and drug-lipid interactions.

- Research: Utilized in studies focusing on membrane dynamics and lipid metabolism.

Interaction studies involving 1-Palmitoyl-sn-glycero-3-phosphocholine have revealed its role in:

- Membrane Protein Functionality: It affects the activity and stability of membrane proteins through lipid-protein interactions.

- Drug Interactions: The compound influences how drugs interact with cellular membranes, impacting absorption and efficacy.

- Cell Signaling Pathways: It participates in modulating various signaling pathways by altering membrane properties.

Several compounds share structural similarities with 1-Palmitoyl-sn-glycero-3-phosphocholine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Oleoyl-sn-glycero-3-phosphocholine | Contains oleic acid at position 1 | More unsaturated fatty acid chain affecting fluidity |

| 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine | Hydroxy group at position 2 | Enhances interaction with proteins due to hydroxyl group |

| Phosphatidylcholine | Contains two acyl chains | More complex structure with diverse biological roles |

1-Palmitoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition and its role as a precursor for various bioactive lipids. Its distinct properties make it an essential component in both biological research and practical applications.

Biosynthesis Mechanisms

Phospholipase A₂-Mediated Generation

1-Palmitoyl-sn-glycero-3-phosphocholine is primarily generated through the enzymatic action of phospholipase A₂ enzymes, which selectively hydrolyze the sn-2 position of phosphatidylcholine molecules [2]. The phospholipase A₂-mediated generation pathway represents one of the most significant routes for lysophosphatidylcholine production in mammalian systems [19]. This enzymatic process involves the calcium-dependent activation of cytosolic phospholipase A₂, which demonstrates high specificity for arachidonic acid-containing phospholipids at the sn-2 position [21].

The generation mechanism follows a sequential process where phospholipase A₂ enzymes bind to membrane phospholipids and catalyze the hydrolytic cleavage of the ester bond at the sn-2 position [16]. Research findings demonstrate that secretory phospholipase A₂ exhibits optimal activity when acting on phosphatidylcholine substrates, with the binding affinity being energetically more favorable by 4.5 kcal/mol compared to lysophosphatidylcholine substrates [2]. The enzymatic hydrolysis produces 1-palmitoyl-sn-glycero-3-phosphocholine and releases the corresponding fatty acid from the sn-2 position [19].

Calcium-independent phospholipase A₂γ represents another significant pathway for lysophosphatidylcholine generation, particularly in mitochondrial compartments [21]. This enzyme demonstrates robust activation in the presence of calcium or magnesium ions, leading to substantial production of 2-arachidonoyl-lysophosphatidylcholine from 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine substrates [21]. Mass spectrometric analysis reveals that calcium-activated hydrolysis results in over 10-fold greater production of lysophosphatidylcholine species compared to baseline conditions [21].

Lecithin-Cholesterol Acyltransferase Pathway

The lecithin-cholesterol acyltransferase pathway represents an alternative mechanism for 1-palmitoyl-sn-glycero-3-phosphocholine generation through the transfer of fatty acyl chains from the sn-2 position of phosphatidylcholine to cholesterol [3]. Lecithin-cholesterol acyltransferase catalyzes the conversion of unesterified cholesterol to cholesteryl ester by utilizing fatty acids from the sn-2 position of phosphatidylcholine, simultaneously generating lysophosphatidylcholine as a byproduct [3].

The enzyme demonstrates specificity for phosphatidylcholine substrates and operates through a transacylation mechanism that involves the transfer of fatty acyl chains from phospholipids to the 3-hydroxyl group of cholesterol [3]. Clinical studies utilizing recombinant human lecithin-cholesterol acyltransferase show significant increases in high-density lipoprotein cholesterol levels, with the enzymatic activity resulting in substantial cholesteryl ester formation and concurrent lysophosphatidylcholine generation [3].

Structural analysis of lecithin-cholesterol acyltransferase reveals insertions in the α/β hydrolase core that form domains responsible for membrane interaction and binding of phospholipid substrates [5]. The enzyme shares close structural relationships with lysosomal phospholipase A₂, indicating evolutionary conservation of the catalytic mechanisms involved in phospholipid metabolism [5]. The lecithin-cholesterol acyltransferase pathway contributes to reverse cholesterol transport while simultaneously producing lysophosphatidylcholine species that participate in membrane remodeling processes [3].

Metabolic Regulation

Lysophosphatidylcholine Acyltransferases (LPCATs)

Lysophosphatidylcholine acyltransferases represent the primary enzymatic regulators of 1-palmitoyl-sn-glycero-3-phosphocholine metabolism, catalyzing the reacylation of lysophospholipids to form phosphatidylcholine [4]. The lysophosphatidylcholine acyltransferase family consists of four distinct isoforms, each exhibiting tissue-specific expression patterns and substrate preferences [6]. Lysophosphatidylcholine acyltransferase 1 demonstrates high affinity for palmitoyl-coenzyme A as an acyl donor and preferentially acylates lysophosphatidylcholine compared to other lysophospholipids [26].

The catalytic mechanism of lysophosphatidylcholine acyltransferases follows a ping-pong kinetic model with specific kinetic parameters determined for palmitoyl-coenzyme A and lysophosphatidylcholine substrates [23]. Kinetic analysis reveals Michaelis-Menten constants of 8.5 ± 2 μM for palmitoyl-coenzyme A and 61 ± 16 μM for lysophosphatidylcholine, with maximum velocity of 18 ± 4 nmol/min/mg protein [23]. The enzymatic activity demonstrates calcium and magnesium modulation, particularly for lysophosphatidylcholine acyltransferase 1 and 2, which contain EF-hand motifs at their carboxy-terminus [9].

Lysophosphatidylcholine acyltransferase 3 exhibits preferential incorporation of polyunsaturated fatty acids into the sn-2 position of lysophosphatidylcholine, thereby modulating membrane fluidity and membrane protein functions [7]. Structural analysis of lysophosphatidylcholine acyltransferase 3 reveals a reaction chamber where lysophosphatidylcholine and arachidonoyl-coenzyme A are positioned in connected tunnels near the catalytic center [7]. The enzyme contains a specialized side pocket that accommodates the arachidonoyl chain, providing the structural basis for substrate preference during reacylation reactions [7].

| Enzyme Isoform | Substrate Preference | Tissue Expression | Kinetic Parameters |

|---|---|---|---|

| LPCAT1 | Palmitoyl-CoA | Lung, RBC | Km = 8.5 μM (palmitoyl-CoA) [23] |

| LPCAT2 | Arachidonoyl-CoA | Multiple tissues | Variable [4] |

| LPCAT3 | Polyunsaturated acyl-CoA | Liver, intestine | High affinity for arachidonoyl-CoA [7] |

| LPCAT4 | Diverse substrates | Brain | Limited data [4] |

The Lands Cycle in Phospholipid Remodeling

The Lands cycle represents the fundamental metabolic pathway responsible for phospholipid remodeling, involving the sequential deacylation and reacylation of phospholipids to modify their fatty acid composition [6]. This cycle maintains the asymmetrical distribution of fatty acids at the sn-1 and sn-2 positions of glycerophospholipids, with saturated and monounsaturated fatty acids preferentially linked at the sn-1 position and polyunsaturated fatty acids at the sn-2 position [6].

The deacylation phase of the Lands cycle involves phospholipase A₂-mediated hydrolysis of phosphatidylcholine to generate 1-palmitoyl-sn-glycero-3-phosphocholine and release fatty acids from the sn-2 position [27]. The reacylation phase utilizes lysophosphatidylcholine acyltransferases to incorporate specific fatty acyl chains from the acyl-coenzyme A pool back into the sn-2 position [27]. This process enables cells to modify membrane phospholipid composition in response to metabolic demands and environmental conditions [6].

Recent studies demonstrate that the Lands cycle operates bidirectionally, allowing acyl exchange between the sn-2 position of phosphatidylcholine and the acyl-coenzyme A pool [12]. Plant lysophosphatidylcholine acyltransferases exhibit both forward and reverse activities, facilitating the enrichment of specific fatty acid species in membrane phospholipids [12]. The forward reaction shows substrate preference for unsaturated acyl-coenzyme A species, particularly linolenoyl-coenzyme A, while the reverse reaction transfers linoleoyl or linolenoyl acyl groups from phosphatidylcholine to coenzyme A with similar efficiency [12].

The Lands cycle demonstrates tissue-specific regulation, with distinct expression patterns of remodeling enzymes contributing to organ-specific phospholipid compositions [30]. In pulmonary surfactant biosynthesis, the cycle is particularly critical for generating saturated phosphatidylcholine species necessary for surface tension reduction [30]. Intestinal tissues utilize the Lands cycle to regulate lipid absorption and lipoprotein secretion, while hepatic tissues employ this pathway for de novo lipogenesis regulation [30].

Enzymatic Interactions

Phospholipase Family Interactions

The phospholipase family demonstrates complex interactions in the metabolism of 1-palmitoyl-sn-glycero-3-phosphocholine, with functional coupling between different phospholipase isoforms [16]. Cytosolic phospholipase A₂ and secretory phospholipase A₂ exhibit crosstalk mechanisms where activation of cytosolic phospholipase A₂ facilitates subsequent activation of secretory phospholipase A₂ [16]. This functional coupling involves the transient accumulation of intracellular free arachidonic acid produced by cytosolic phospholipase A₂, which enables secretory phospholipase A₂ activation [16].

Reconstitution experiments demonstrate that secretory phospholipase A₂ activation at the plasma membrane depends critically on prior cytosolic phospholipase A₂ activation [16]. The mechanistic basis involves arachidonic acid-mediated enhancement of secretory phospholipase A₂ activity, creating a cascade effect where initial phospholipid hydrolysis amplifies subsequent enzymatic activity [16]. Inhibition studies using methyl arachidonyl fluorophosphonate, which selectively inhibits cytosolic phospholipase A₂, strongly reduce prostaglandin E₂ production despite the process being primarily secretory phospholipase A₂-dependent [16].

Calcium-independent phospholipase A₂γ represents another critical component of phospholipase family interactions, particularly in mitochondrial compartments [21]. This enzyme demonstrates calcium-stimulated production of lysophosphatidylcholine species and exhibits complete inhibition by long-chain acyl-coenzyme A, suggesting regulatory mechanisms that modulate enzymatic activity based on cellular metabolic status [21]. The mechanism-based inhibitor (R)-(E)-6-(bromomethylene)-3-(1-naphthalenyl)-2H-tetrahydropyran-2-one selectively targets calcium-independent phospholipase A₂γ, demonstrating the specificity of different phospholipase family members [21].

Acyl-CoA-Dependent Reactions

Acyl-coenzyme A-dependent reactions represent essential metabolic processes in 1-palmitoyl-sn-glycero-3-phosphocholine metabolism, particularly in the reacylation pathways mediated by lysophosphatidylcholine acyltransferases [23]. These reactions demonstrate strict substrate specificity for long-chain acyl-coenzyme A esters, with palmitoyl-coenzyme A serving as the preferred acyl donor for lysophosphatidylcholine reacylation [9].

The kinetic mechanism of acyl-coenzyme A:lysophosphatidylcholine acyltransferase follows an iso-ping-pong mechanism with specific substrate binding sequences and product release patterns [23]. Double-reciprocal plots of initial velocity versus substrate concentration yield parallel lines characteristic of ping-pong kinetics, with distinct kinetic parameters for palmitoyl-coenzyme A and lysophosphatidylcholine substrates [23]. Substrate inhibition studies reveal that lysophosphatidylcholine acts as a dead-end inhibitor with a dissociation constant of 930 ± 40 μM [23].

The acyl-coenzyme A pool serves as the primary source of fatty acids for phospholipid remodeling, with tissue-specific acyl-coenzyme A synthetases determining the availability of specific fatty acyl species [11]. Compartmentalization of acyl-coenzyme A metabolism occurs across multiple cellular organelles, including mitochondria, endoplasmic reticulum, and peroxisomes [17]. Mitochondrial acyl-coenzyme A species participate in diverse metabolic processes, including fatty acid oxidation, ketone body metabolism, and heme biosynthesis [17].

The regulation of acyl-coenzyme A-dependent reactions involves complex feedback mechanisms where product formation influences substrate availability [21]. Long-chain acyl-coenzyme A esters demonstrate inhibitory effects on calcium-independent phospholipase A₂γ activity, with an inhibition constant of approximately 20 μM [21]. This inhibitory mechanism provides metabolic regulation where increased acyl-coenzyme A levels suppress phospholipid hydrolysis, maintaining cellular phospholipid homeostasis [21].

Cellular Compartmentalization of Metabolism

The metabolism of 1-palmitoyl-sn-glycero-3-phosphocholine demonstrates strict cellular compartmentalization, with distinct enzymatic activities localized to specific organelles and membrane systems [13]. The endoplasmic reticulum serves as the primary site for lysophosphatidylcholine acyltransferase activity, particularly for lysophosphatidylcholine acyltransferase 1 and 3, which are integral membrane proteins of the endoplasmic reticulum [26]. This compartmentalization ensures efficient coupling between phospholipid synthesis and membrane biogenesis [29].

Mitochondrial compartments exhibit specialized phospholipid metabolism involving calcium-independent phospholipase A₂γ as the predominant phospholipase activity [21]. The mitochondrial inner membrane represents the major site for phosphatidylethanolamine synthesis, while the outer membrane participates in phospholipid exchange with other cellular compartments [29]. Mitochondrial phospholipid metabolism demonstrates unique regulatory mechanisms, including calcium-dependent activation and acyl-coenzyme A-mediated inhibition [21].

Plasma membrane compartmentalization involves specific phospholipase activities that regulate membrane phospholipid composition and generate bioactive lipid mediators [15]. The plasma membrane-associated lysophosphatidylcholine acyltransferase, identified as the product of the AYTL2 gene, catalyzes phosphatidylcholine formation from lysophosphatidylcholine and long-chain acyl-coenzyme A [9]. This membrane-bound activity demonstrates calcium and magnesium sensitivity, indicating regulatory mechanisms that respond to cellular ionic conditions [9].

| Cellular Compartment | Primary Enzymes | Metabolic Functions | Regulatory Mechanisms |

|---|---|---|---|

| Endoplasmic Reticulum | LPCAT1, LPCAT3 | Phospholipid remodeling [26] | Substrate availability [7] |

| Mitochondria | iPLA₂γ | Phospholipid catabolism [21] | Ca²⁺ activation, acyl-CoA inhibition [21] |

| Plasma Membrane | LPCAT2 | Membrane maintenance [9] | Divalent cation modulation [9] |

| Peroxisomes | Various PLAs | Fatty acid oxidation [17] | Compartment-specific regulation [17] |

The compartmentalization extends to the nuclear envelope and endoplasmic reticulum, where cytosolic phospholipase A₂ demonstrates activity on perinuclear and endoplasmic reticulum membranes [16]. This subcellular localization enables targeted phospholipid hydrolysis in specific membrane domains, contributing to localized generation of lysophosphatidylcholine species [16]. The spatial organization of phospholipid-metabolizing enzymes facilitates efficient substrate channeling and product utilization within distinct cellular microenvironments [13].